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molecular formula C7H7BrO B149215 2-Bromo-4-methylphenol CAS No. 6627-55-0

2-Bromo-4-methylphenol

Cat. No. B149215
M. Wt: 187.03 g/mol
InChI Key: MTIDYGLTAOZOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728051B2

Procedure details

A flask is flushed with N2 and charged with 2-Bromo-4-methylphenol (20 mmol) and dissolved in 1/1 Et3N/dioxane. Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.2 mmol) is added, followed by 0.4 mmol of CuI. Trimethylsilylacetylene (24 mmol) is added drop-wise to the reaction mixture. The reaction mixture is stirred overnight under N2. The solvents are removed under vacuum and the resulting liquid is extracted by washing with ethyl ether. The ethyl ether extracts are combined and washed with H2O, then dried over anhydrous sodium sulfate. The solvent was removed under vacuum and the product is purified by column chromatography. The purified product is placed in a N2-flushed flask and dissolved in methanol. Potassium fluoride (65 mmol) is added and the reaction stirred under a N2 blanket for 16 h. The reaction mixture is poured into CH2Cl2 and extracted with H2O, then dried over Na2SO4, filtered and the solvent is removed under vacuum. The resulting product is purified by column chromatography to yield 2-ethynyl-4-methyl-phenol (3).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
Quantity
65 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Et3N dioxane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.2 mmol
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
0.4 mmol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9].C[Si]([C:14]#[CH:15])(C)C.[F-].[K+].C(Cl)Cl>CCN(CC)CC.O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:14]([C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9])#[CH:15] |f:2.3,5.6,^1:36,55|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)O
Step Two
Name
Quantity
24 mmol
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
65 mmol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Et3N dioxane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCN(CC)CC.O1CCOCC1
Step Six
Name
Quantity
0.2 mmol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Seven
Name
CuI
Quantity
0.4 mmol
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask is flushed with N2
CUSTOM
Type
CUSTOM
Details
The solvents are removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the resulting liquid is extracted
WASH
Type
WASH
Details
by washing with ethyl ether
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the product is purified by column chromatography
CUSTOM
Type
CUSTOM
Details
flushed flask
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
STIRRING
Type
STIRRING
Details
the reaction stirred under a N2 blanket for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting product is purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#C)C1=C(C=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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